molecular formula C23H19ClIN3O3S B8762401 Benzamide, 3-[4-chloro-3-iodo-1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-5-yl]-N,N-dimethyl-

Benzamide, 3-[4-chloro-3-iodo-1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-5-yl]-N,N-dimethyl-

Cat. No. B8762401
M. Wt: 579.8 g/mol
InChI Key: QELLOLMHYHNLHI-UHFFFAOYSA-N
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Patent
US08158647B2

Procedure details

3-(4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)-N,N-dimethyl-benzamide (148 mg, 0.5 mmol) was dissolved in 3.5 mL acetone, and N-iodosuccinimide (133 mg, 0.6 mmol) was added. The suspension was stirred for 1 h at 23° C., diluted with water and sodium thiosulfate solution, filtered, and washed with water. The yellow powder was dissolved in 5 mL dry DMF and sodium hydride (30 mg, 0.75 mmol) was added. After the gas evolution subsided (10 min), toluenesulfonyl chloride (141 mg, 0.75 mmol) was added. The mixture was stirred at 60° C. for 12 h and quenched with saturated ammonium chloride solution. The suspension was filtered and washed with water to afford 3-[4-Chloro-3-iodo-1-(toluene-4-sulfonyl)-1H-pyrrolo[2,3-b]pyridin-5-yl]-N,N-dimethyl-benzamide as a light brown solid (310 mg, 0.49 mmol, quantitative). 1H NMR (500 MHz, DMSO-d6) δ 8.38 (s, 1H), 8.28 (s, 1H), 8.05 (m, 2H), 7.44-7.56 (m, 6H), 2.97 (bs, 3H), 2.93 (bs, 3H), 2.36 (s, 3H). MS: m/z 580.2 (M+H).
Name
3-(4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)-N,N-dimethyl-benzamide
Quantity
148 mg
Type
reactant
Reaction Step One
Quantity
3.5 mL
Type
solvent
Reaction Step One
Quantity
133 mg
Type
reactant
Reaction Step Two
Quantity
30 mg
Type
reactant
Reaction Step Three
Quantity
141 mg
Type
reactant
Reaction Step Four
Name
sodium thiosulfate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:7]([C:8]2[CH:9]=[C:10]([CH:16]=[CH:17][CH:18]=2)[C:11]([N:13]([CH3:15])[CH3:14])=[O:12])=[CH:6][N:5]=[C:4]2[NH:19][CH:20]=[CH:21][C:3]=12.[I:22]N1C(=O)CCC1=O.[H-].[Na+].[C:32]1([CH3:42])[C:33](S(Cl)(=O)=O)=[CH:34][CH:35]=[CH:36][CH:37]=1.[S:43]([O-:47])([O-])(=[O:45])=S.[Na+].[Na+]>CC(C)=O.O>[Cl:1][C:2]1[C:7]([C:8]2[CH:9]=[C:10]([CH:16]=[CH:17][CH:18]=2)[C:11]([N:13]([CH3:15])[CH3:14])=[O:12])=[CH:6][N:5]=[C:4]2[N:19]([S:43]([C:35]3[CH:34]=[CH:33][C:32]([CH3:42])=[CH:37][CH:36]=3)(=[O:47])=[O:45])[CH:20]=[C:21]([I:22])[C:3]=12 |f:2.3,5.6.7|

Inputs

Step One
Name
3-(4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)-N,N-dimethyl-benzamide
Quantity
148 mg
Type
reactant
Smiles
ClC1=C2C(=NC=C1C=1C=C(C(=O)N(C)C)C=CC1)NC=C2
Name
Quantity
3.5 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
133 mg
Type
reactant
Smiles
IN1C(CCC1=O)=O
Step Three
Name
Quantity
30 mg
Type
reactant
Smiles
[H-].[Na+]
Step Four
Name
Quantity
141 mg
Type
reactant
Smiles
C=1(C(=CC=CC1)S(=O)(=O)Cl)C
Step Five
Name
sodium thiosulfate
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=S)(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
23 °C
Stirring
Type
CUSTOM
Details
The suspension was stirred for 1 h at 23° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with water
DISSOLUTION
Type
DISSOLUTION
Details
The yellow powder was dissolved in 5 mL dry DMF
ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
The mixture was stirred at 60° C. for 12 h
Duration
12 h
CUSTOM
Type
CUSTOM
Details
quenched with saturated ammonium chloride solution
FILTRATION
Type
FILTRATION
Details
The suspension was filtered
WASH
Type
WASH
Details
washed with water

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC1=C2C(=NC=C1C=1C=C(C(=O)N(C)C)C=CC1)N(C=C2I)S(=O)(=O)C2=CC=C(C=C2)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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